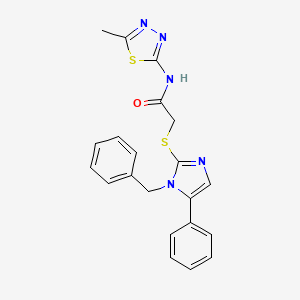

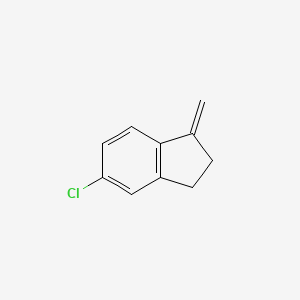

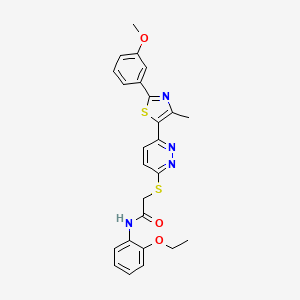

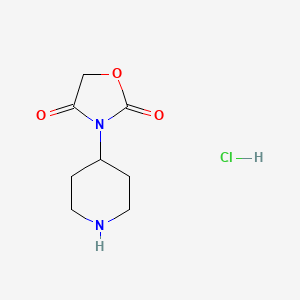

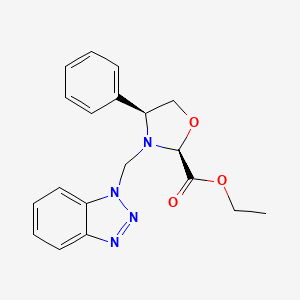

![molecular formula C22H26N6O4S2 B2445348 4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide CAS No. 892289-63-3](/img/structure/B2445348.png)

4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class. Compounds in this class have been studied for their potential biological activities .

Molecular Structure Analysis

The compound contains several functional groups including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, a propyl group, and a sulfamoylphenethyl group. The exact structure would need to be confirmed through techniques such as NMR and MS .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core and the electron-withdrawing sulfamoyl group .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Aplicaciones Científicas De Investigación

- HMS3434N07 exhibits promising anticancer effects. Researchers have investigated its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Further studies are needed to elucidate its specific mechanisms and potential clinical applications .

- The compound has demonstrated antimicrobial properties against bacteria, fungi, and other pathogens. Scientists have explored its efficacy in treating infections, including multidrug-resistant strains. Understanding its mode of action and optimizing its bioavailability could lead to novel antimicrobial therapies .

- HMS3434N07 may interfere with bacterial virulence factors, reducing their ability to cause harm. By targeting virulence mechanisms rather than killing bacteria outright, it offers an alternative approach to combatting infections. Researchers are investigating its potential as an anti-virulence agent .

- The compound has been studied as a selective thyroid hormone receptor β (THR-β) agonist. THR-β plays a crucial role in lipid metabolism and dyslipidemia. Clinical trials are underway to evaluate its effectiveness in treating lipid disorders .

- HMS3434N07 belongs to the oxazolone-based sulfonamide class. Researchers have synthesized and evaluated various derivatives for their pharmacological activities. These include anti-inflammatory, analgesic, and antipyretic effects. The compound’s unique structure contributes to its diverse biological properties .

- Interestingly, HMS3434N07 emits bright green light in dilute dichloromethane solution and as a solid. This fluorescence property could have applications in imaging, sensors, or other optical devices. Investigating its photophysical behavior is an ongoing area of research .

Anticancer Properties

Antimicrobial Activity

Anti-Virulence Effects

Thyroid Hormone Receptor Modulation

Oxazolone-Based Sulfonamides

Fluorescent Properties

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O4S2/c1-2-13-27-21(30)20-17(11-14-33-20)28-18(25-26-22(27)28)4-3-5-19(29)24-12-10-15-6-8-16(9-7-15)34(23,31)32/h6-9,11,14H,2-5,10,12-13H2,1H3,(H,24,29)(H2,23,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSQRPXJJXGTCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-chlorophenyl)-5-[(2-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2445266.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445268.png)

![2-{[5-chloro-2-(1H-pyrazol-1-yl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2445276.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2445280.png)

![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2445283.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2445287.png)